![molecular formula C21H21NO3S B275821 N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B275821.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine, also known as TDIQ, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. TDIQ is a small molecule that has been shown to have significant biological activity, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly dopamine and serotonin. N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine has also been shown to have an affinity for certain receptors in the brain, including the sigma-1 receptor and the 5-HT1A receptor.
Biochemical and Physiological Effects:
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine is that it is a small molecule that is relatively easy to synthesize. This makes it a useful tool for researchers who are studying the effects of specific neurotransmitters or receptors in the brain. However, one limitation of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research on N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine. One area of interest is the potential use of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine as an anti-inflammatory or antioxidant agent in the treatment of other diseases such as cancer and diabetes. Further research is needed to fully understand the mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine involves a multi-step process that begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 4-(chloromethyl)benzyl chloride to form the intermediate compound, 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)methoxy]benzyl chloride. This intermediate is then reacted with 2-thienylmethylamine to form the final product, N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine.
Applications De Recherche Scientifique
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine has been the subject of numerous scientific studies, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine has also been shown to have anti-inflammatory and antioxidant properties, which may make it a useful tool in the treatment of other diseases such as cancer and diabetes.
Propriétés
Formule moléculaire |
C21H21NO3S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C21H21NO3S/c1-2-19(26-11-1)14-22-13-16-3-6-18(7-4-16)25-15-17-5-8-20-21(12-17)24-10-9-23-20/h1-8,11-12,22H,9-10,13-15H2 |
Clé InChI |
DDPOWRZOFDJRHP-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCC4=CC=CS4 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
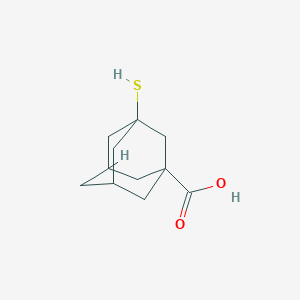
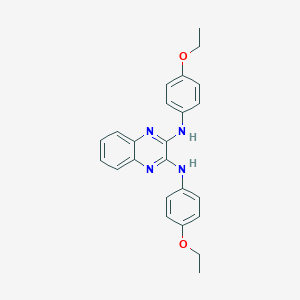
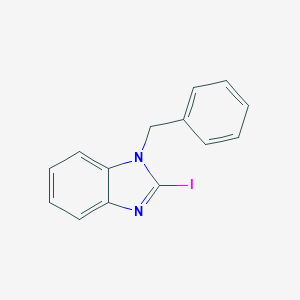
![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)


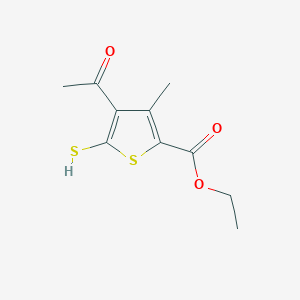
![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)

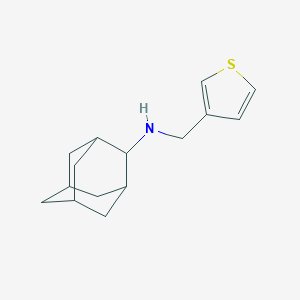
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275766.png)